molecular formula C8H6N4 B1525295 3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile CAS No. 1190319-38-0

3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile

Cat. No.: B1525295
CAS No.: 1190319-38-0
M. Wt: 158.16 g/mol
InChI Key: ZXMAQTZRTCYBPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile is a useful research compound. Its molecular formula is C8H6N4 and its molecular weight is 158.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of 3-Amino-7-Cyano-4-Azaindole are protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in transmitting signals within cells (signal transduction) and regulating cellular activities such as cell division .

Mode of Action

3-Amino-7-Cyano-4-Azaindole interacts with its protein kinase targets by binding to their active sites . This binding inhibits the kinase’s activity, preventing the phosphorylation of other proteins and thus disrupting the signal transduction pathways within the cell .

Biochemical Pathways

The inhibition of protein kinases by 3-Amino-7-Cyano-4-Azaindole affects multiple biochemical pathways. For instance, it can inhibit the p38 MAP kinase pathway , which plays a role in cellular responses to stress and inflammation . By inhibiting this pathway, 3-Amino-7-Cyano-4-Azaindole can potentially modulate inflammatory responses and other stress-related cellular processes .

Pharmacokinetics

The pharmacokinetic properties of 3-Amino-7-Cyano-4-Azaindole, including its absorption, distribution, metabolism, and excretion (ADME), can be finely tuned using the azaindole core . This allows for the optimization of the compound’s bioavailability, ensuring that it can reach its protein kinase targets in sufficient concentrations to exert its inhibitory effects .

Result of Action

The molecular and cellular effects of 3-Amino-7-Cyano-4-Azaindole’s action primarily involve the disruption of signal transduction pathways due to its inhibition of protein kinases . This can lead to a variety of cellular responses, including changes in cell division, inflammation, and stress responses .

Action Environment

The action, efficacy, and stability of 3-Amino-7-Cyano-4-Azaindole can be influenced by various environmental factors. For instance, the compound’s activity can be affected by the pH and temperature of its environment . Additionally, its stability may be influenced by the presence of other substances in its environment .

Biochemical Analysis

Biochemical Properties

3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with various enzymes, including kinases and proteases, by binding to their active sites and inhibiting their activity. For example, this compound has been found to inhibit the activity of fibroblast growth factor receptors, which are involved in cell proliferation and differentiation . The interaction between this compound and these enzymes is primarily mediated through hydrogen bonding and hydrophobic interactions, leading to the stabilization of the enzyme-inhibitor complex.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by blocking the fibroblast growth factor receptor signaling pathway, leading to reduced cell growth and increased apoptosis . Additionally, this compound has been found to alter the expression of genes involved in cell cycle regulation and metabolic pathways, further contributing to its anti-cancer effects.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes, such as fibroblast growth factor receptors, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzymatic activity, preventing the phosphorylation of downstream signaling molecules and ultimately leading to the suppression of cell proliferation and survival. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis . These temporal effects are particularly relevant in in vitro and in vivo studies, where prolonged treatment with this compound can result in significant changes in cellular behavior and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit the activity of target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing the dosage of this compound in preclinical studies to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and demethylated metabolites . These metabolic transformations can affect the bioavailability and activity of this compound, influencing its therapeutic efficacy and safety profile. Additionally, this compound can modulate metabolic flux and metabolite levels, further impacting cellular function and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, facilitating its uptake and accumulation in target cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and distribution. The interaction with binding proteins can also affect the stability and activity of this compound, modulating its cellular effects.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . The localization of this compound to these organelles can influence its interactions with biomolecules and its overall cellular effects. For example, the accumulation of this compound in the nucleus can enhance its ability to modulate gene expression, while its presence in the mitochondria can impact cellular metabolism and energy production.

Properties

IUPAC Name

3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c9-3-5-1-2-11-8-6(10)4-12-7(5)8/h1-2,4,12H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMAQTZRTCYBPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CNC2=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701238053
Record name 3-Amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701238053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190319-38-0
Record name 3-Amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190319-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701238053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile
Reactant of Route 2
3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile
Reactant of Route 3
Reactant of Route 3
3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile
Reactant of Route 4
3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile
Reactant of Route 5
Reactant of Route 5
3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile
Reactant of Route 6
3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.